molecular formula C9H15NOSi B14331860 2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile CAS No. 102870-60-0

2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile

Cat. No.: B14331860
CAS No.: 102870-60-0
M. Wt: 181.31 g/mol
InChI Key: YVCICCVEZWDWKH-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile is an organic compound characterized by the presence of a trimethylsilyl group and a nitrile group. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile typically involves the reaction of hexa-3,5-dienenitrile with a trimethylsilylating agent. Common trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule . The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which imparts specific reactivity and stability to the compound. This makes it valuable in various synthetic applications and research fields.

Properties

CAS No.

102870-60-0

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

2-trimethylsilyloxyhexa-3,5-dienenitrile

InChI

InChI=1S/C9H15NOSi/c1-5-6-7-9(8-10)11-12(2,3)4/h5-7,9H,1H2,2-4H3

InChI Key

YVCICCVEZWDWKH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C=CC=C)C#N

Origin of Product

United States

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